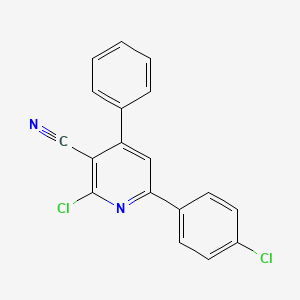

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Description

Properties

Molecular Formula |

C18H10Cl2N2 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

2-chloro-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C18H10Cl2N2/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-21)18(20)22-17/h1-10H |

InChI Key |

QTHBQZAJKIBOIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Knoevenagel Condensation : Aldehydes (e.g., 4-chlorobenzaldehyde) react with acetophenone derivatives to form chalcone intermediates.

-

Michael Addition : Malononitrile attacks the α,β-unsaturated ketone of the chalcone.

-

Cyclization : Ammonium acetate facilitates ring closure via nucleophilic attack, forming the pyridine nucleus.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DMF | Ethanol: 70–85% |

| Temperature | 80–100°C (reflux) | <80°C: <50% |

| Catalyst | Piperidine or NaOH | NaOH: Higher purity |

| Reaction Time | 8–12 hours | Prolonged time: Side products |

-

Reactants : 4-Chlorobenzaldehyde (1.2 eq), acetophenone (1 eq), malononitrile (1.5 eq), NH₄OAc (2 eq).

-

Conditions : Reflux in ethanol for 10 hours.

-

Yield : 78% after recrystallization (methanol:chloroform).

Cyclization of Chalcone Intermediates

Chalcones serve as precursors for nicotinonitrile derivatives. This method involves two steps: chalcone synthesis followed by cyclization.

Chalcone Synthesis

Chalcones are synthesized via Claisen-Schmidt condensation:

Cyclization to Nicotinonitrile

The chalcone intermediate reacts with malononitrile and NH₄OAc under reflux:

Data Table : Cyclization Outcomes

| Chalcone Substituent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Cl-C₆H₄ | 8 | 72 | 98.5 |

| 2-NO₂-C₆H₃ | 12 | 68 | 97.2 |

Chlorination of Pyridone Precursors

2-Hydroxynicotinonitriles can be chlorinated using POCl₃ or PCl₅ to introduce the 2-chloro substituent.

Procedure

Key Observations

-

Catalyst : DMF increases electrophilicity of POCl₃, enhancing reactivity.

-

Side Reactions : Over-chlorination at C-5 occurs if excess POCl₃ is used.

Yield Comparison :

| Chlorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| POCl₃ | 110 | 88 |

| PCl₅ | 120 | 76 |

Catalytic and Solvent Effects

Phase-Transfer Catalysis (PTC)

Aliquat 336® (tricaprylylmethylammonium chloride) improves reaction efficiency in biphasic systems:

Solvent Selection

| Solvent | Dielectric Constant | Suitability |

|---|---|---|

| Chlorobenzene | 5.6 | High |

| Acetonitrile | 37.5 | Moderate |

| DMF | 36.7 | Low (side reactions) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile exhibits promising anticancer properties. In preclinical studies, it was shown to inhibit tumor growth in various cancer models, including breast cancer. For instance, one study indicated that formulations containing this compound led to reduced tumor sizes and improved survival rates in animal models when compared to control groups.

Mechanism of Action

The compound's mechanism involves its interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. This modulation can affect critical biochemical pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Broad Spectrum Efficacy

The compound has been evaluated for its antimicrobial efficacy against various pathogens, including bacteria and fungi. In one study, it demonstrated significant inhibition against Candida albicans, Enterococcus faecalis, and Pseudomonas aeruginosa, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial activity of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile using standard methods such as disc diffusion and broth microdilution. The results indicated that this compound exhibited the lowest minimum inhibitory concentration (MIC) among tested agents, highlighting its effectiveness .

Synthesis and Material Science

Synthesis Techniques

The synthesis of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile can be achieved through various multicomponent reactions involving aromatic aldehydes and malononitrile, often yielding high purity and efficiency. The presence of the chlorophenyl group enhances the electronic properties of the compound, making it suitable for advanced material applications.

Applications in Organic Synthesis

As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyridine core. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Available data highlights differences in melting points (mp) and spectral characteristics:

- 2-(4-Bromophenylamino) Analog: mp 201–203°C; distinct NMR signals (δ 7.22–8.07 ppm) and IR absorption at 2211 cm⁻¹ (C≡N stretch) .

- 6a (Naphthyl Derivative): No mp reported, but bulkier naphthyl group likely increases mp compared to phenyl analogs due to enhanced van der Waals interactions .

- 2,4-Dichloro-6-methylnicotinonitrile: Higher similarity score (0.81) suggests closer structural resemblance, though methyl substitution reduces polarity .

Biological Activity

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data comparisons.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is . The compound features a pyridine ring substituted with chlorinated phenyl groups and a nitrile functional group, enhancing its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H13Cl2N |

| Molecular Weight | 331.21 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is primarily mediated through its interactions with various enzymes and receptors. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes , which are crucial for drug metabolism. This modulation can lead to alterations in metabolic pathways, influencing gene expression related to oxidative stress responses and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile has been evaluated for its anticancer effects. In vitro studies revealed significant cytotoxicity against various cancer cell lines, including:

- PC-3 (Prostate Cancer)

- MDA-MB-231 (Breast Cancer)

- HepG2 (Liver Cancer)

The compound's IC50 values in these studies ranged from 30 µM to 66 µM, indicating moderate to strong anticancer activity .

Study 1: Cytotoxicity Evaluation

In a comparative study, 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile was tested against several analogs. The results demonstrated that this compound had superior cytotoxic effects compared to others in the same class, highlighting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Interaction

A detailed analysis of enzyme interactions revealed that the compound significantly inhibited specific cytochrome P450 isoforms. This inhibition can lead to altered drug metabolism and increased efficacy of co-administered drugs, presenting a dual role in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile | C18H13ClFN | Contains fluorine instead of chlorine |

| 2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | C19H13ClN2O | Features a methoxy group |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C19H14ClN3 | Contains an amino group |

Uniqueness: The presence of both chlorinated phenyl groups and a nitrile functional group distinguishes this compound, potentially enhancing its reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile, and how can regioselectivity be controlled during its preparation?

- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions (MCRs) or stepwise substitutions. For example, similar compounds like 2-Amino-4-(3-nitrophenyl)-6-phenylnicitinonitrile are synthesized via condensation reactions between pyrazole amines and propenenitriles under reflux in ethanol . To control regioselectivity, reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., chloro substituents) can influence electrophilic aromatic substitution patterns. Purification via recrystallization or chromatography is critical to isolate the desired regioisomer .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile?

- Methodological Answer : and NMR are essential for structural validation. For analogous nicotinonitrile derivatives, key signals include:

- Aromatic protons : Multiplet signals between δ 7.35–8.42 ppm for phenyl and chlorophenyl groups.

- Cyanide carbon : A peak near δ 116.9 ppm in NMR .

- Chlorine substituents : Deshielding effects alter chemical shifts of adjacent carbons. Full assignment requires 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What crystallographic software (e.g., SHELX, ORTEP) is recommended for resolving structural ambiguities in 2-Chloro-6-(4-chlorophenyl)-4-phenylnicitinonitrile, and how do these tools address twinning or disordered atoms?

- Methodological Answer : SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data and disorder. For example:

- Twinning : Use the TWIN/BASF commands to model twin domains in high-symmetry space groups.

- Disorder : Apply PART/SUMP restraints to refine split positions for overlapping atoms .

- ORTEP-III (with GUI) visualizes thermal ellipsoids to assess positional uncertainty, critical for validating Cl and phenyl group orientations .

Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicitinonitrile?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) can classify H-bond motifs. For chlorinated nicotinonitriles:

- Nitrile interactions : The cyano group may act as a weak acceptor, forming C≡N···H–C contacts.

- Chlorine participation : Cl atoms engage in halogen bonding (Cl···π or Cl···N), stabilizing crystal lattices. Synchrotron data (e.g., IUCr datasets) provide high-resolution maps to quantify these interactions .

Q. What contradictions exist in reported biological activities of nicotinonitrile derivatives, and how can structure-activity relationship (SAR) studies resolve them?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from substituent effects. For example:

- Chlorophenyl vs. trifluoromethyl : The electron-withdrawing Cl group enhances electrophilicity, potentially increasing reactivity with biological targets compared to CF .

- Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like kinases, guiding SAR for improved specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.